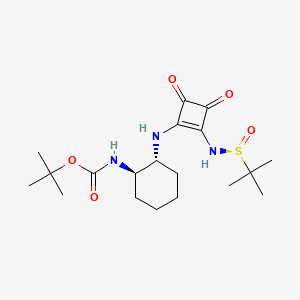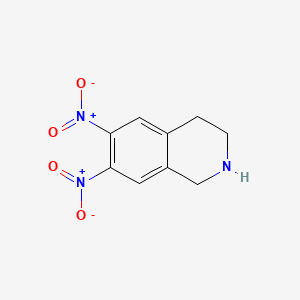
sodium;phenylmethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Sodium phenylmethanesulfonate can be synthesized through the sulfonation of toluene using sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide. The reaction typically proceeds under mild conditions and does not require additional oxidants .
Industrial Production Methods
In industrial settings, the production of sodium phenylmethanesulfonate often involves the electro-oxidation of phenols and sodium arenesulfinates. This method is practical and sustainable, producing high yields of the desired product under mild reaction conditions .
化学反応の分析
Types of Reactions
Sodium phenylmethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and alcohols, with reactions typically occurring in the presence of a base such as sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize sodium phenylmethanesulfonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide can produce an alkyl sulfonate .
科学的研究の応用
Sodium phenylmethanesulfonate has a wide range of applications in scientific research, including:
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
作用機序
The mechanism of action of sodium phenylmethanesulfonate involves its ability to act as a sulfonating agent. It introduces sulfonate groups into organic molecules, thereby altering their chemical properties. This process can affect molecular targets and pathways, such as enzyme activity and protein interactions .
類似化合物との比較
Similar Compounds
- Sodium benzenesulfonate
- Sodium toluenesulfonate
- Sodium methanesulfonate
Uniqueness
Sodium phenylmethanesulfonate is unique due to its specific structure, which includes a phenyl group attached to the sulfonate moiety. This structural feature imparts distinct chemical properties, making it particularly useful in certain synthetic and industrial applications .
特性
IUPAC Name |
sodium;phenylmethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.Na/c8-11(9,10)6-7-4-2-1-3-5-7;/h1-5H,6H2,(H,8,9,10);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBRSWNUNPAQOF-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NaO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![(4aS,7S)-8,8-Dichloro-9,9-dimethyltetrahydro-4H-4a,7-methanobenzo[c][1,2]oxazireno[2,3-b]isothiazole 3,3-dioxide](/img/structure/B8224141.png)

